molecular formula C13H16BrClO B066094 1-(4-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 193065-67-7

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No. B066094
CAS RN: 193065-67-7
M. Wt: 303.62 g/mol
InChI Key: RGPPQQUQFFSDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-7-chloro-1-oxoheptane, or 4-BPCO, is a chemical compound of particular interest due to its unique properties and potential applications. It is a monocyclic alkyl halide with a bromo-chloro substitution pattern. 4-BPCO has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized using spectroscopic techniques such as FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These methods provide detailed information about the compound's molecular structure and properties, aiding in understanding its chemical behavior and potential applications in materials science and chemistry (Bhumannavar, 2021).

Applications in Materials Science

  • Research on derivatives of the compound, such as chalcone derivatives, has shown promising results in the field of materials science, particularly in semiconductor devices. Studies have explored the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of these derivatives. This suggests their potential use in semiconductor devices due to their good electron transport materials properties and thermal stability, making them suitable as n-type materials in organic semiconductor devices (Shkir et al., 2019).

Chemical Synthesis and Reactions

  • The compound and its related structures have been involved in various chemical reactions, highlighting its versatility as a building block in organic synthesis. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the compound's role in producing medically relevant substances. This process involves multi-step reactions, showcasing the compound's utility in complex organic synthesis (Chen Xin-zhi, 2006).

Environmental and Safety Studies

  • Compounds similar to "1-(4-Bromophenyl)-7-chloro-1-oxoheptane" have been studied in environmental and safety contexts, such as the investigation into the formation of dioxins from the pyrolysis of brominated hydrocarbons. These studies are crucial for understanding the environmental impact and safety considerations of using such compounds in various applications (Evans & Dellinger, 2003).

properties

IUPAC Name

1-(4-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPQQUQFFSDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622410
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193065-67-7
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.